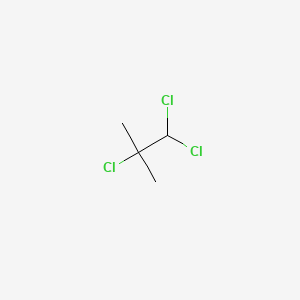
1,1,2-Trichloro-2-methylpropane
Übersicht
Beschreibung
1,1,2-Trichloro-2-methylpropane: is an organic compound with the molecular formula C4H7Cl3 . It is a chlorinated hydrocarbon, characterized by the presence of three chlorine atoms and a methyl group attached to a propane backbone. This compound is used in various industrial applications due to its chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,2-Trichloro-2-methylpropane can be synthesized by reacting 1-chloro-2-methylpropene with sulfuryl chloride . This reaction is typically carried out under the influence of light, particularly ultraviolet light, and may involve the use of an aldehyde as a catalyst . The reaction conditions include:
Reactants: 1-chloro-2-methylpropene and sulfuryl chloride.
Catalyst: Aldehyde (e.g., isobutanal or acrolein).
Light Source: Ultraviolet light with a wavelength of about 200-400 nm.
Reaction Environment: The reaction is conducted in the presence of actinic radiation to enhance the yield.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes, with a focus on optimizing reaction conditions to achieve high yield and purity. The process involves careful control of reactant concentrations, light exposure, and catalyst presence to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,2-Trichloro-2-methylpropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Elimination Conditions: Elimination reactions typically require strong bases and elevated temperatures.
Major Products:
Substitution Products: Depending on the nucleophile, products can include alcohols, ethers, and amines.
Elimination Products: Alkenes are the primary products of elimination reactions.
Wissenschaftliche Forschungsanwendungen
1,1,2-Trichloro-2-methylpropane is used in various scientific research applications, including:
Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of chlorinated derivatives and intermediates.
Biology: The compound is used in studies involving chlorinated hydrocarbons and their effects on biological systems.
Medicine: Research on the potential therapeutic applications and toxicological effects of chlorinated hydrocarbons includes studies involving this compound.
Industry: It is used in the production of other chemicals and as a solvent in certain industrial processes.
Wirkmechanismus
The mechanism of action of 1,1,2-trichloro-2-methylpropane involves its interaction with various molecular targets and pathways. The compound’s chlorinated structure allows it to participate in:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles, leading to the formation of new compounds.
Elimination Reactions: The compound can undergo elimination to form alkenes, which can further react with other molecules.
Vergleich Mit ähnlichen Verbindungen
1,1,1-Trichloro-2-methylpropane: Similar in structure but with a different arrangement of chlorine atoms.
1,1,3-Trichloro-2-methylpropane: Another isomer with a different chlorine atom arrangement.
Uniqueness: 1,1,2-Trichloro-2-methylpropane is unique due to its specific arrangement of chlorine atoms, which influences its reactivity and applications. Compared to its isomers, it may exhibit different chemical behaviors and industrial uses.
Eigenschaften
IUPAC Name |
1,1,2-trichloro-2-methylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Cl3/c1-4(2,7)3(5)6/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRHZKFKOHHEJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80334350 | |
| Record name | 1,1,2-Trichloro-2-methylpropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29559-52-2 | |
| Record name | 1,1,2-Trichloro-2-methylpropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















